5-bromo-N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-methoxybenzamide

Catalog No.
S12435763
CAS No.
116477-61-3
M.F
C19H12BrN5O2
M. Wt
422.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-bromo-N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl...

CAS Number

116477-61-3

Product Name

5-bromo-N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-methoxybenzamide

IUPAC Name

5-bromo-N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-methoxybenzamide

Molecular Formula

C19H12BrN5O2

Molecular Weight

422.2 g/mol

InChI

InChI=1S/C19H12BrN5O2/c1-27-16-7-6-12(20)8-13(16)18(26)23-17-11(9-21)10-25-15-5-3-2-4-14(15)22-19(25)24-17/h2-8,10H,1H3,(H,22,23,24,26)

InChI Key

LDXSXNQPNDTONM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)NC2=NC3=NC4=CC=CC=C4N3C=C2C#N

5-bromo-N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-methoxybenzamide is a complex organic compound characterized by its unique structure, which includes a bromine atom, a cyanopyrimidine moiety, and a methoxybenzamide group. This compound belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of the bromine atom enhances its reactivity and potential biological interactions, while the cyanopyrimidine and methoxybenzamide groups contribute to its pharmacological profile.

The chemical reactivity of 5-bromo-N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-methoxybenzamide can be attributed to the functional groups present in its structure. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, facilitating the introduction of various nucleophiles.
  • Condensation Reactions: The amide group can participate in condensation reactions with other electrophiles, potentially forming new derivatives.
  • Cyclization Reactions: The compound may also engage in cyclization reactions due to the presence of both the benzimidazole and pyrimidine rings, leading to the formation of more complex polycyclic structures.

5-bromo-N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-methoxybenzamide exhibits significant biological activity, particularly in cancer research. Studies have shown that it possesses:

  • Anticancer Properties: It has demonstrated inhibitory effects on various cancer cell lines, including non-small cell lung cancer cells (H441 and A549), with IC50 values indicating potent activity against specific targets such as vascular endothelial growth factor receptor 2 (VEGFR-2) .
  • Potential Antimicrobial Activity: Similar compounds in its class have shown promise against bacterial and fungal strains, suggesting that this compound may also possess antimicrobial properties.

The synthesis of 5-bromo-N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-methoxybenzamide typically involves multi-step organic synthesis techniques. Common methods include:

  • Bromination: The initial step often involves the bromination of a suitable precursor to introduce the bromine atom at the desired position.
  • Formation of Benzimidazole: This can be achieved through condensation reactions involving o-phenylenediamine and appropriate carboxylic acids or their derivatives.
  • Cyanation: The introduction of the cyano group can be performed using cyanogen bromide or other cyanating agents under controlled conditions.
  • Amidation: Finally, the methoxybenzamide moiety is introduced through an amidation reaction with 2-methoxybenzoic acid or its derivatives.

These methods ensure high yields and purity of the final product .

5-bromo-N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-methoxybenzamide has several potential applications:

  • Pharmaceutical Development: Due to its anticancer properties, it is a candidate for further development as an anticancer drug.
  • Biochemical Research: It can serve as a tool compound for studying biological pathways related to cancer and other diseases.
  • Material Science: Its unique structure may also find applications in developing new materials with specific electronic or optical properties.

Interaction studies involving 5-bromo-N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-methoxybenzamide focus on its binding affinity to various biological targets. These studies often utilize techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific proteins or enzymes involved in cancer progression.
  • In Vitro Assays: To evaluate its efficacy against different cell lines and understand its mechanism of action.

Such studies are crucial for elucidating the compound's therapeutic potential and guiding further modifications for improved activity .

Several compounds share structural similarities with 5-bromo-N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-methoxybenzamide. These include:

Compound NameStructure FeaturesNotable Activities
5-Bromo-2-CyanopyridineContains bromine and cyano groupsAnticancer activity
6-Bromo-3-Methyl-BenzimidazoleSimilar benzimidazole coreAntimicrobial properties
4-Methoxy-N-(3-Cyanopyrimidinyl)-BenzamideMethoxy and cyano substitutionsPotential anti-inflammatory effects

Uniqueness:
The uniqueness of 5-bromo-N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-methoxybenzamide lies in its specific combination of a brominated benzimidazole core with a methoxy group and a cyano-pyrimidine moiety. This distinctive structure not only enhances its biological activity but also allows for targeted modifications that could lead to novel therapeutic agents.

XLogP3

4.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

421.01744 g/mol

Monoisotopic Mass

421.01744 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-09-2024

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